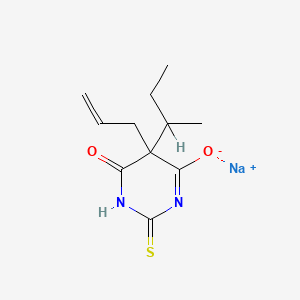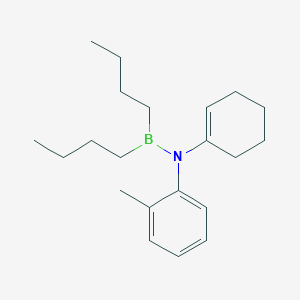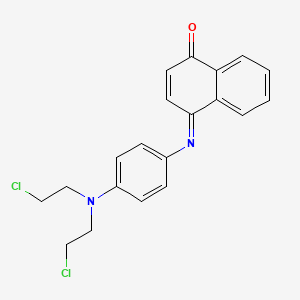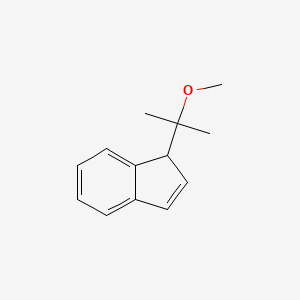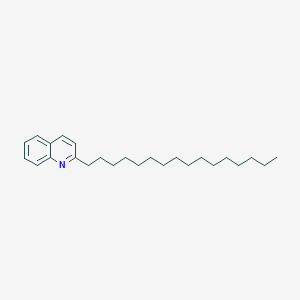
2-Hexadecylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their diverse applications in medicinal and industrial chemistry The structure of this compound consists of a quinoline ring system substituted with a hexadecyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylquinoline typically involves the alkylation of quinoline with a hexadecyl halide. One common method is the Friedländer synthesis, which involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the quinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sulfuric acid or other strong acids are commonly used to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadecylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Hexadecylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antimalarial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Hexadecylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different chemical reactivity.
2-Hydroxyquinoline: Known for its use in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: 2-Hexadecylquinoline is unique due to the presence of the long hexadecyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can enhance the compound’s ability to interact with lipid membranes, making it a valuable candidate for drug delivery systems and other biomedical applications .
Propiedades
Número CAS |
65018-39-5 |
|---|---|
Fórmula molecular |
C25H39N |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
2-hexadecylquinoline |
InChI |
InChI=1S/C25H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-21-23-18-16-17-20-25(23)26-24/h16-18,20-22H,2-15,19H2,1H3 |
Clave InChI |
KPLIFBXFYKYHRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


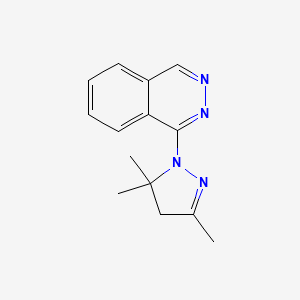
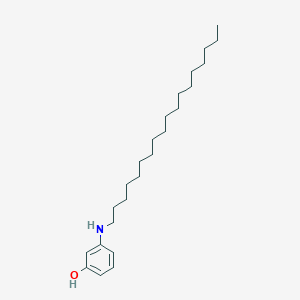
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
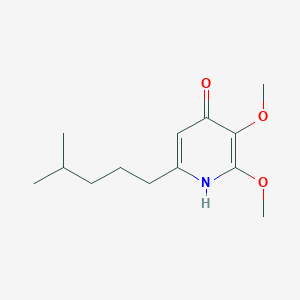
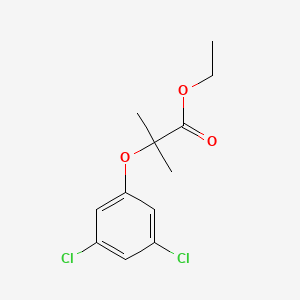
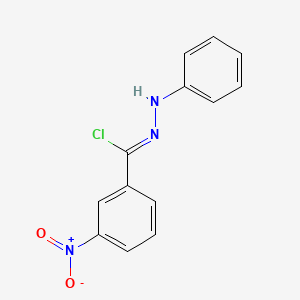
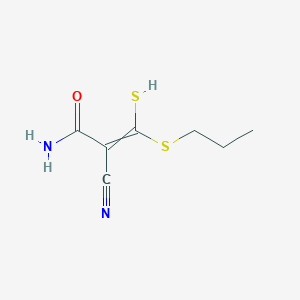

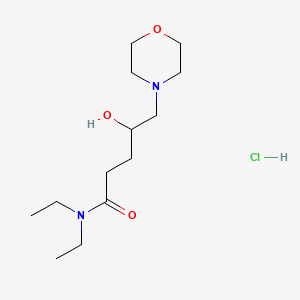
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
